molecular formula C26H23IN2O7S B388096 ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388096
M. Wt: 634.4g/mol
InChI Key: MCHMWCRHZYMCHR-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate structure, which includes a benzodioxole ring, an iodinated benzylidene group, and a thiazolopyrimidine core. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and iodinated benzylidene intermediates, followed by their condensation with a thiazolopyrimidine precursor under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms like iodine can be substituted with other groups, affecting the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-[(E)-1-(3-IODO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class may share similar biological activities and chemical properties.

    Benzodioxoles: Compounds with this moiety are often studied for their pharmacological potential.

    Iodinated Benzylidenes: These compounds are known for their reactivity and potential use in medicinal chemistry.

Uniqueness

Ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H23IN2O7S

Molecular Weight

634.4g/mol

IUPAC Name

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H23IN2O7S/c1-5-34-25(31)21-13(2)28-26-29(22(21)15-6-7-17-18(11-15)36-12-35-17)24(30)20(37-26)10-14-8-16(27)23(33-4)19(9-14)32-3/h6-11,22H,5,12H2,1-4H3/b20-10+

InChI Key

MCHMWCRHZYMCHR-KEBDBYFISA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)I)OC)OC)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC(=C(C(=C5)I)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)I)OC)OC)S2)C

Origin of Product

United States

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